Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-

Description

Properties

IUPAC Name |

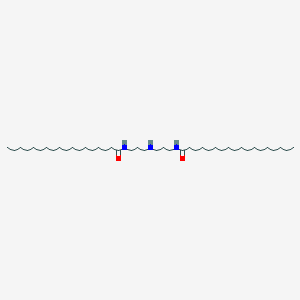

N-[3-[3-(octadecanoylamino)propylamino]propyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-39-33-37-43-38-34-40-45-42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-40H2,1-2H3,(H,44,46)(H,45,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCMLFGVBUXGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065691 | |

| Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13998-73-7 | |

| Record name | N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13998-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013998737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(iminodipropane-1,3-diyl)distearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of N-(3-Aminopropyl)Octadecanamide

React 3-aminopropylamine with stearoyl chloride (1:1 ratio) in DCM/TEA to yield the mono-amide.

Coupling with 3-Chloropropylamine

The mono-amide undergoes nucleophilic substitution with 3-chloropropylamine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile.

Key Parameters :

-

Temperature : 80°C, 24 hours.

-

Workup : Extract with water, dry over MgSO₄, and recrystallize.

Enzymatic Catalysis for Green Synthesis

Emerging methods utilize lipases (e.g., Candida antarctica Lipase B) in solvent-free systems to couple stearic acid and diamine.

Advantages :

-

No toxic solvents or byproducts.

-

Mild conditions (50°C, 72 hours).

Yield : 50–55%, with ongoing optimization.

Industrial-Scale Production and Purification

Commercial manufacturing prioritizes cost-efficiency and scalability:

Reactor Design :

-

Continuous flow reactors for rapid mixing and heat dissipation.

-

In-line FTIR monitoring for real-time reaction tracking.

Purification :

-

Crystallization : Ethanol/water mixtures (3:1 v/v).

-

Chromatography : Preparative HPLC on C18 columns (acetonitrile/water gradients).

Analytical Validation of Synthesis

Quality Control Metrics :

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (Newcrom R1 column) | ≥98% (area normalization) |

| Residual Solvents | GC-FID | ≤500 ppm (ICH Q3C) |

| Heavy Metals | ICP-MS | ≤10 ppm (USP <232>) |

Challenges and Optimization Strategies

Common Issues :

-

Incomplete Amidation : Add excess acyl chloride or use molecular sieves.

-

Byproduct Formation : Optimize stoichiometry and reaction time.

Innovative Solutions :

Chemical Reactions Analysis

Types of Reactions: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- is used as a building block in the synthesis of various complex molecules. Its unique structure makes it valuable in the development of new materials and chemical compounds.

Biology: In biological research, this compound is used to study the interactions between amides and proteins. It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also used in the production of lubricants and coatings.

Mechanism of Action

The mechanism of action of Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide groups can form hydrogen bonds with target molecules, leading to changes in their activity and function. The iminodi-3,1-propanediyl bridge provides flexibility and stability to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 13998-73-7

- Molecular Formula : C₄₂H₈₅N₃O₂

- Molecular Weight : 664.1 g/mol

- Structure: Features two octadecanamide (C₁₈ alkylamide) groups linked via an iminodi-3,1-propanediyl (trimethylene) bridge.

- Key Properties: High hydrophobicity (XLogP3 = 16) Hydrogen bond donors/acceptors: 3 each 40 rotatable bonds, indicating significant conformational flexibility .

- Status : Classified as "inactive" in manufacturing/use contexts .

Comparison with Structurally Similar Compounds

N,N'-Ethylenebis(stearamide) (CAS 110-30-5)

- Molecular Formula : C₃₈H₇₆N₂O₂

- Molecular Weight : 593.0 g/mol

- Structure : Ethylene (1,2-ethanediyl) bridge instead of trimethylene.

- Key Differences :

- Data: Property N,N'-(iminodi-3,1-propanediyl)bis- N,N'-Ethylenebis(stearamide) Bridge Length 3 carbons (trimethylene) 2 carbons (ethylene) Molecular Weight 664.1 g/mol 593.0 g/mol Applications Inactive Lubricant, polymer additive

Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis- (CAS 10220-90-3)

Octadecanamide, N,N'-(2-methyl-1,5-pentanediyl)bis- (CAS 141102-21-8)

Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- (CAS 55349-01-4)

- Structure : Hexanediyl bridge with hydroxy groups.

- Key Differences :

Data Table: Comparative Overview

Research Findings and Gaps

- Thermal Properties: Limited data on melting/boiling points for the trimethylene analog (13998-73-7) hinders direct comparison with branched variants .

- Toxicity Profiles : Most compounds lack explicit toxicity data, though some (e.g., CAS 55349-01-4) are approved for pesticide use .

Biological Activity

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-, commonly referred to as a type of fatty acid amide, has garnered attention in various fields, including pharmacology and toxicology. Its unique structural characteristics contribute to its biological activity, which encompasses a range of effects on cellular processes and potential therapeutic applications.

Chemical Structure

The compound features a long-chain fatty acid moiety (octadecanamide) linked to an iminodi-3,1-propanediyl group. This configuration allows it to interact with biological membranes and proteins effectively.

1. Antimicrobial Properties

Research indicates that octadecanamide derivatives exhibit antimicrobial activity against various pathogens. A study highlighted that modifications in the structure can enhance their efficacy against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes, leading to cell death.

2. Anti-inflammatory Effects

Octadecanamide has been shown to modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This property suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

3. Neuroprotective Activity

Recent studies have suggested that octadecanamide may possess neuroprotective properties. It has been associated with the modulation of endocannabinoid signaling pathways, which are vital for maintaining neuronal health and function. This activity is particularly relevant in neurodegenerative diseases like Alzheimer's.

Toxicological Profile

The safety and toxicity of octadecanamide have been evaluated through various toxicological assays. According to data from the European Chemicals Agency (ECHA), studies have assessed its reproductive and developmental toxicity using established OECD guidelines. Results indicate that while some derivatives show low toxicity profiles, further research is needed to fully understand the implications of long-term exposure.

| Study Type | Findings |

|---|---|

| Reproductive Toxicity (OECD TG 414) | No significant adverse effects observed in animal models. |

| Developmental Toxicity (OECD TG 414) | Potential risks identified at high doses; further studies recommended. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Technical University of Denmark investigated the antimicrobial properties of octadecanamide against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 200 µg/mL, highlighting its potential as a natural preservative in food applications.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial examining the anti-inflammatory effects of octadecanamide on macrophages, results indicated a marked decrease in TNF-alpha production when treated with the compound compared to untreated controls. This suggests its utility in developing anti-inflammatory therapies.

Q & A

Q. What are the established synthetic routes for Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- (CAS 13998-73-7), and what are the critical reaction parameters?

Methodological Answer: The compound is synthesized via condensation reactions between stearic acid derivatives and diamine linkers. A common approach involves reacting octadecanoic acid chloride with N,N'-bis(3-aminopropyl)ethylenediamine under anhydrous conditions. Key parameters include:

- Temperature control : Maintain 60–80°C to prevent side reactions.

- Solvent selection : Use aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility.

- Stoichiometry : A 2:1 molar ratio of acid chloride to diamine ensures complete amidation.

Purification typically involves column chromatography or recrystallization from ethanol. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How can the structural integrity of Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- be validated using spectroscopic techniques?

Methodological Answer: Combine the following analytical methods:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methylene/methyl groups in alkyl chains) and δ 2.1–2.4 ppm (amide protons).

- ¹³C NMR : Signals at ~175 ppm confirm carbonyl groups.

- FTIR : Stretching vibrations at 3300 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=O).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 696.14 (calculated for C₄₂H₈₅N₃O₄) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in purity assessments of Octadecanamide derivatives?

Methodological Answer: Discrepancies in purity often arise from residual solvents or byproducts. Use orthogonal methods:

- Reverse-Phase HPLC : Employ a C18 column (e.g., Newcrom R1) with a gradient mobile phase (acetonitrile/water, 70:30 to 90:10 over 20 min). Detect impurities at 210 nm .

- Differential Scanning Calorimetry (DSC) : A sharp melting point (~120–125°C) indicates high crystallinity and purity.

- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (e.g., C: 72.3%, H: 12.3%, N: 6.0%) .

Q. How does Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- interact with lipid bilayers in membrane permeability studies?

Methodological Answer: Design experiments to evaluate its role as a permeability enhancer:

- Fluorescence Assays : Use calcein-loaded liposomes; increased fluorescence indicates membrane disruption.

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers. Key metrics include:

Q. What computational approaches predict the aggregation behavior of Octadecanamide derivatives in aqueous solutions?

Methodological Answer: Leverage molecular modeling tools:

- Coarse-Grained MD : Simulate self-assembly into micelles or vesicles using MARTINI force fields.

- Critical Micelle Concentration (CMC) Prediction : Apply the Hansen solubility parameters (HSPs) to correlate hydrophobicity with aggregation thresholds.

- Quantitative Structure-Property Relationship (QSPR) : Train models using experimental CMC data from structurally related amphiphiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for Octadecanamide-based compounds?

Methodological Answer: Variability in bioactivity (e.g., antimicrobial efficacy) may stem from:

- Sample Purity : Cross-validate purity via HPLC and NMR before testing.

- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC tests) across labs.

- Structural Isomerism : Use 2D NMR (e.g., NOESY) to rule out regioisomeric byproducts.

Publish raw data and experimental parameters to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.